molecular formula C16H23NO3 B2540710 2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide CAS No. 1209608-58-1

2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Cat. No. B2540710
CAS RN: 1209608-58-1
M. Wt: 277.364
InChI Key: TXLSBIPOYPHATI-UHFFFAOYSA-N
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Description

The compound "2-methoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide" is a structurally complex molecule that features a cyclopentyl ring attached to a methoxyphenyl group and an acetamide moiety. This compound is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and properties are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with good yields. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide is achieved through acetylation, esterification, and ester interchange steps, with a total yield of 88.0% . Similarly, the synthesis of N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, a key intermediate of (+)-cyclaradine, is accomplished using enzyme-catalyzed asymmetric hydrolysis . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as NMR, FTIR, and X-ray crystallography. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide is investigated using NMR spectroscopy and X-ray single-crystal analysis . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals the conformation of the acetamide moiety and the orientation of amide groups . These analytical methods would be essential in determining the molecular structure of "this compound."

Chemical Reactions Analysis

The related compounds exhibit various chemical reactions. For instance, silylation reactions are used to form silaheterocyclic benzoxazasiloles, which can undergo hydrolysis to form silanols . The reactivity of these compounds with alcohols is also noted, as they can transform into different silanes . These reactions highlight the potential reactivity of the acetamide group and the influence of substituents on the chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides are attributed to specific molecular features, suggesting that the structure-activity relationship is an important aspect of these compounds . Additionally, the hypoglycemic activity of novel acetamide derivatives is evaluated in animal models, indicating the potential for biological activity . These studies suggest that "this compound" may also possess unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

  • Study Overview: This study examines the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. The research explores complex metabolic activation pathways that could lead to DNA-reactive products, indicating potential applications in understanding the biochemical interactions and toxicological profiles of related acetamide compounds (Coleman et al., 2000).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

  • Study Overview: This research involves the synthesis of 2-(4-methoxyphenyl)ethyl acetamide derivatives evaluated for their inhibitory activity against PTP1B, an enzyme implicated in diabetes management. The study provides insight into the potential pharmaceutical applications of acetamide derivatives in developing new treatments for diabetes (Saxena et al., 2009).

Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide

  • Study Overview: This research focuses on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, using a novel Pd/C catalyst. This study highlights the importance of environmentally friendly synthetic methods for acetamide compounds and their industrial applications (Zhang, 2008).

Chemoselective Acetylation of 2-Aminophenol

  • Study Overview: This research explores the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs. The study demonstrates the application of acetamide derivatives in pharmaceutical synthesis, emphasizing the role of catalysts in achieving selective acetylation (Magadum & Yadav, 2018).

properties

IUPAC Name

2-methoxy-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-11-15(18)17-12-16(9-3-4-10-16)13-5-7-14(20-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLSBIPOYPHATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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